molecular formula C16H24N2O3S B5613171 N-CYCLOPENTYL-2-[N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE

N-CYCLOPENTYL-2-[N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE

Cat. No.: B5613171
M. Wt: 324.4 g/mol
InChI Key: AOVJLYSCEZIFMB-UHFFFAOYSA-N
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Description

N-CYCLOPENTYL-2-[N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE is a chemical compound with a complex structure that includes a cyclopentyl group, a dimethylphenyl group, and a methanesulfonamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPENTYL-2-[N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE typically involves multiple steps. One common method includes the reaction of cyclopentylamine with 2,6-dimethylphenylmethanesulfonyl chloride under controlled conditions to form the intermediate product. This intermediate is then reacted with acetic anhydride to yield the final compound. The reaction conditions often require precise temperature control and the use of solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPENTYL-2-[N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamido group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or sulfonamides.

Scientific Research Applications

N-CYCLOPENTYL-2-[N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-CYCLOPENTYL-2-[N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-CYCLOPENTYL-N-(2,6-DIMETHYLPHENYL)ACETAMIDE
  • N-(2,6-DIMETHYLPHENYL)CHLOROACETAMIDE

Uniqueness

N-CYCLOPENTYL-2-[N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

N-cyclopentyl-2-(2,6-dimethyl-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-12-7-6-8-13(2)16(12)18(22(3,20)21)11-15(19)17-14-9-4-5-10-14/h6-8,14H,4-5,9-11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVJLYSCEZIFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N(CC(=O)NC2CCCC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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